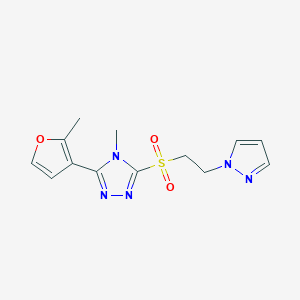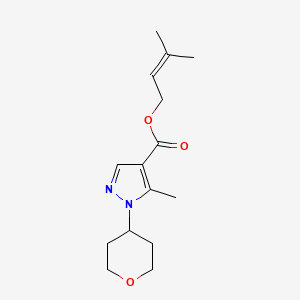![molecular formula C14H12Cl2N2O3 B7679246 Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate](/img/structure/B7679246.png)
Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate (MDPC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyridazine family and is structurally similar to other drugs such as pyrazolam and etizolam.
科学研究应用
Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an anxiolytic agent. Several studies have reported that this compound exhibits anxiolytic effects in animal models, and it has been suggested that it may have similar effects in humans. Additionally, this compound has been studied for its potential use in the treatment of depression, pain, and sleep disorders.
作用机制
The exact mechanism of action of Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor. This receptor is involved in the regulation of anxiety, sleep, and pain, which may explain the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to increase the activity of the GABAA receptor, which may contribute to its anxiolytic effects. Additionally, this compound has been found to increase the release of dopamine in the brain, which may explain its potential use in the treatment of depression. Finally, this compound has been shown to have sedative effects, which may be useful in the treatment of sleep disorders.
实验室实验的优点和局限性
Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in good purity and yield. Additionally, it has been extensively studied in animal models, which provides a good foundation for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, there is limited information available on its toxicity and safety profile.
未来方向
There are several future directions for research on Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Further studies are needed to determine its safety and efficacy in humans. Additionally, more research is needed to understand the mechanism of action of this compound and how it interacts with the GABAA receptor. Finally, there is a need for more research on the toxicity and safety profile of this compound, particularly with regard to long-term use.
合成方法
The synthesis of Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate involves the reaction of 3,5-dichlorophenylacetic acid with 2-amino-5-chloropyridazine in the presence of thionyl chloride. The resulting product is then reacted with methyl chloroformate to obtain the final compound. This synthesis method has been reported in a few research papers, and it has been found to yield this compound in good purity and yield.
属性
IUPAC Name |
methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-21-14(20)12-2-3-13(19)18(17-12)5-4-9-6-10(15)8-11(16)7-9/h2-3,6-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWYKCDHUDFUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1)CCC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![(1R,2R)-1-N,2-N-bis[(3-methylpyridin-2-yl)methyl]cyclopropane-1,2-dicarboxamide](/img/structure/B7679174.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide](/img/structure/B7679194.png)
![8-Methyl-2-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7679205.png)
![N-(cyclopropylmethyl)-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]acetamide](/img/structure/B7679209.png)

![4-[[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]methyl]benzamide](/img/structure/B7679220.png)

![3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole](/img/structure/B7679233.png)
![3-(2-fluorophenyl)-5-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679247.png)

![2-Methoxy-4-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679268.png)
